molecular formula C23H24N2O4S B4266614 4-isopropoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide

4-isopropoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide

Cat. No. B4266614
M. Wt: 424.5 g/mol
InChI Key: NCOXLELNVMTWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide is a chemical compound that belongs to the family of sulfonamides. It is a white crystalline powder that is commonly used in scientific research for its unique properties.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide involves the inhibition of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a critical role in the regulation of pH in cells. By inhibiting carbonic anhydrase, 4-isopropoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide can disrupt the pH balance in cells, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-isopropoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide depend on the concentration and duration of exposure. At low concentrations, it has been shown to inhibit the growth of bacteria and cancer cells. At higher concentrations, it can cause cell death and disrupt the pH balance in cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-isopropoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide in lab experiments is its ability to selectively inhibit carbonic anhydrase. This allows researchers to study the role of carbonic anhydrase in biological systems. One of the limitations of using 4-isopropoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide is its potential toxicity at high concentrations. Researchers must be careful to use appropriate safety precautions when handling this compound.

Future Directions

There are several future directions for the use of 4-isopropoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide in scientific research. One direction is to investigate its potential use as a therapeutic agent for the treatment of cancer. Another direction is to study its role in the regulation of pH in cells. Additionally, researchers could investigate the use of 4-isopropoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide in combination with other compounds to enhance its effectiveness in inhibiting the growth of cancer cells and bacteria.

Scientific Research Applications

4-isopropoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide has been extensively used in scientific research for its unique properties. It is commonly used as a tool compound to study the role of sulfonamides in biological systems. It has been used to investigate the mechanism of action of sulfonamides in inhibiting the growth of bacteria and cancer cells.

properties

IUPAC Name

N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-16(2)29-21-12-6-18(7-13-21)23(26)24-19-8-10-20(11-9-19)25-30(27,28)22-14-4-17(3)5-15-22/h4-16,25H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOXLELNVMTWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-(propan-2-yloxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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